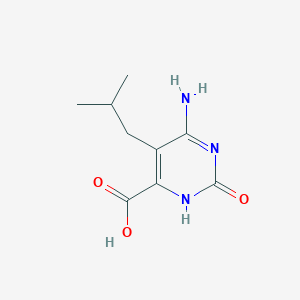

6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA

Vorbereitungsmethoden

The synthesis of 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by the introduction of an isobutyl group through alkylation. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or methanol.

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction to accommodate larger quantities of reactants.

Analyse Chemischer Reaktionen

6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to nucleic acid bases makes it a candidate for developing antiviral and anticancer agents.

Biological Research: Researchers investigate its interactions with enzymes and receptors, exploring its potential as an enzyme inhibitor or receptor agonist/antagonist.

Industrial Applications: The compound’s chemical properties make it useful in the synthesis of various organic compounds, including dyes, pigments, and polymers.

Wirkmechanismus

The mechanism by which 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleotide synthesis or by binding to nucleic acid structures, thereby interfering with DNA or RNA function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid include other pyrimidine derivatives such as:

5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.

Cytosine: A nucleic acid base found in DNA and RNA.

Thymine: Another nucleic acid base found in DNA.

The uniqueness of 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group and carboxylic acid functionality differentiate it from other pyrimidine derivatives, potentially leading to unique interactions and applications.

Biologische Aktivität

6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid (CAS No. 20865-56-9) is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H13N3O3 |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | 4-amino-5-(2-methylpropyl)-2-oxo-1H-pyrimidine-6-carboxylic acid |

| CAS Number | 20865-56-9 |

The biological activity of this compound is primarily attributed to its structural similarity to nucleic acid bases. It is hypothesized to interact with enzymes involved in nucleotide synthesis and may bind to DNA or RNA, thereby modulating their functions. This interaction can lead to inhibition of cellular processes such as replication and transcription, making it a candidate for anticancer and antiviral drug development .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. One notable study investigated its effects on A549 human lung adenocarcinoma cells. The compound exhibited a structure-dependent anticancer activity, with significant cytotoxic effects observed at concentrations around 100 µM. For instance, certain derivatives were shown to reduce cell viability significantly compared to controls, indicating potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to anticancer properties, this compound has been assessed for antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The compound demonstrated selective antimicrobial effects, suggesting its utility in combating resistant bacterial infections .

Case Studies

- Anticancer Efficacy : A study involving the treatment of A549 cells with various derivatives showed that modifications to the amino group significantly enhanced anticancer activity. Compounds with specific substitutions reduced cell viability markedly, indicating that structural modifications can optimize therapeutic effects .

- Antimicrobial Screening : In another study focusing on antimicrobial properties, derivatives of this compound were tested against resistant strains of Escherichia coli and Klebsiella pneumoniae. Results indicated that certain modifications improved efficacy against these pathogens, highlighting the potential for developing new antibiotics based on this scaffold .

Research Findings

Research indicates that the biological activity of this compound can be influenced by various factors including:

- Structural Modifications : Alterations in functional groups can enhance or diminish biological activity.

- Cellular Context : The effectiveness may vary depending on the type of cancer or microbial strain being targeted.

Eigenschaften

CAS-Nummer |

20865-56-9 |

|---|---|

Molekularformel |

C9H13N3O3 |

Molekulargewicht |

211.22 g/mol |

IUPAC-Name |

4-amino-5-(2-methylpropyl)-2-oxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C9H13N3O3/c1-4(2)3-5-6(8(13)14)11-9(15)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,15) |

InChI-Schlüssel |

JOFUFPLCAOFXIW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=C(NC(=O)N=C1N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.